Vinyl-13C2 acetate

Catalog No.
S1483933
CAS No.
106139-40-6
M.F
C4H6O2
M. Wt
88.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl-13C2 acetate

CAS Number

106139-40-6

Product Name

Vinyl-13C2 acetate

IUPAC Name

(1,2-13C2)ethenyl acetate

Molecular Formula

C4H6O2

Molecular Weight

88.07 g/mol

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1

InChI Key

XTXRWKRVRITETP-ZKDXJZICSA-N

SMILES

CC(=O)OC=C

Canonical SMILES

CC(=O)OC=C

Isomeric SMILES

CC(=O)O[13CH]=[13CH2]

Metabolic Studies and Pathway Tracing

Vinyl-13C2 acetate is frequently employed in metabolic studies to trace the fate of acetate within an organism or biological system. Because the ¹³C isotope is not readily exchanged with other carbon atoms, the labeled acetate can be tracked through various metabolic pathways, allowing researchers to:

  • Identify and quantify the incorporation of acetate into different cellular components, such as fatty acids, proteins, and carbohydrates [].
  • Investigate the specific pathways utilized by an organism to metabolize acetate [].
  • Compare and contrast metabolic activity under different conditions or between different organisms [].

These studies provide valuable insights into cellular metabolism, aiding in the understanding of various biological processes, including:

  • Nutrient utilization and energy production
  • Fatty acid biosynthesis and regulation
  • Microbial metabolism and biodegradation

Mechanistic Studies of Enzyme Activity

Vinyl-13C2 acetate serves as a valuable substrate in mechanistic studies of enzymes involved in acetate metabolism. The presence of the ¹³C label allows researchers to:

  • Monitor the reaction progress by tracking the movement of the labeled carbon atom(s) within the molecule [].
  • Identify the specific steps involved in the enzymatic conversion of acetate [].
  • Gain insights into the binding interactions between the enzyme and its substrate [].

Vinyl-13C2 acetate is a stable isotope-labeled form of vinyl acetate, a colorless liquid with a sweet odor, primarily used in the production of various polymers and copolymers. Its chemical formula is (13C)2C2H4O2(^{13}C)_2C_2H_4O_2, and it has a molecular weight of 88.07 g/mol. This compound is particularly valuable in research settings, especially in studies involving metabolic pathways and environmental fate due to its ability to act as a tracer in biological systems .

Typical of vinyl esters. Key reactions include:

  • Polymerization: Vinyl-13C2 acetate can undergo radical polymerization to form polyvinyl acetate, which is utilized in adhesives, paints, and coatings. The polymerization process typically involves initiators such as dibenzoyl peroxide .
  • Hydrolysis: Under certain conditions, vinyl acetate can be hydrolyzed to produce acetic acid and acetaldehyde. This reaction is facilitated by carboxylesterases, enzymes that catalyze the breakdown of esters .
  • Metabolic Conversion: In biological systems, vinyl-13C2 acetate is metabolized into acetaldehyde and subsequently into acetic acid through enzymatic pathways involving aldehyde dehydrogenases .

Vinyl-13C2 acetate has been studied for its biological effects, particularly regarding its potential genotoxicity. Research indicates that exposure to vinyl acetate can lead to the formation of DNA adducts, which are alterations to DNA that may contribute to cancer development. Specifically, the metabolite acetaldehyde derived from vinyl acetate is implicated in these genotoxic effects .

In animal studies, inhalation exposure has shown a correlation between high concentrations of vinyl acetate and tumor formation at exposure sites, suggesting a threshold mechanism for carcinogenic action .

Vinyl-13C2 acetate can be synthesized through several methods:

  • Gas Phase Reaction: The primary industrial synthesis involves the reaction of ethylene with acetic acid and oxygen over heterogeneous catalysts. This method yields vinyl acetate which can then be isotopically labeled with carbon-13 during the synthesis process.
  • Chemical Labeling: Specific labeling techniques can incorporate carbon-13 into the vinyl acetate molecule post-synthesis, allowing for the production of vinyl-13C2 acetate for use in research applications .

Vinyl-13C2 acetate serves various purposes in both industrial and research contexts:

  • Research Tool: It is extensively used in metabolic studies as a tracer compound due to its isotopic labeling, helping scientists understand metabolic pathways and interactions at a molecular level .
  • Polymer Production: As a precursor to polyvinyl acetate, it finds applications in adhesives, paints, coatings, and textiles.
  • Environmental Studies: Its unique isotopic signature allows for tracking environmental fate and transport studies related to organic pollutants .

Studies on vinyl-13C2 acetate have highlighted its interactions with biological systems. For instance:

  • DNA Adduct Formation: Exposure leads to the formation of specific DNA adducts which are critical markers for assessing genotoxicity and potential carcinogenic risk.
  • Metabolic Pathways: Research utilizing vinyl-13C2 acetate has elucidated metabolic pathways involving aldehyde dehydrogenases and carboxylesterases, revealing how organisms process this compound and its metabolites .

Several compounds share structural similarities with vinyl-13C2 acetate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Vinyl AcetateC4H6O2Commonly used in polymer production; not isotopically labeled.
Ethyl AcetateC4H8O2Used as a solvent; less reactive than vinyl esters.
Methyl AcetateC3H6O2Often used as a solvent; simpler structure than vinyl esters.
Butyl AcetateC6H12O2Used as a solvent in coatings; larger alkyl group than vinyl esters.

Vinyl-13C2 acetate's uniqueness lies in its isotopic labeling which allows for detailed tracking in biological studies—something that traditional forms of these compounds do not offer.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(~13~C_2_)Ethenyl acetate

Dates

Modify: 2024-04-14

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